molecular formula C12H22O2 B2814579 (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid CAS No. 2248202-55-1

(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid

Numéro de catalogue B2814579
Numéro CAS: 2248202-55-1
Poids moléculaire: 198.306
Clé InChI: MVRNFIAZSRCANJ-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid, also known as CR8, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of cyclohexylcarboxylic acids and has been found to exhibit potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases.

Mécanisme D'action

(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid exerts its inhibitory activity by binding to the ATP-binding site of CDKs, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has also been found to inhibit the activity of other proteins involved in the progression of cancer and inflammation, such as glycogen synthase kinase 3 beta (GSK-3β) and p38 mitogen-activated protein kinase (p38 MAPK).
Biochemical and Physiological Effects
(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been found to exhibit potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases. Inhibition of CDKs by (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has also been found to inhibit the activity of other proteins involved in the progression of cancer and inflammation, such as GSK-3β and p38 MAPK. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been shown to exhibit good selectivity towards cancer cells, with minimal toxicity towards normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been shown to exhibit good selectivity towards cancer cells, with minimal toxicity towards normal cells. However, (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has some limitations for lab experiments. It is a synthetic compound that may not be readily available in large quantities. Moreover, the synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid involves the use of hazardous chemicals, which may pose a risk to researchers.

Orientations Futures

(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for research on (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid are:
1. Development of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid-based therapies for cancer and other diseases.
2. Optimization of the synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid to provide high yields with good purity.
3. Evaluation of the safety and efficacy of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid in clinical trials.
4. Exploration of the potential of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid as a tool for studying the role of CDKs in cancer and other diseases.
5. Investigation of the mechanism of action of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid and its interaction with other proteins involved in the progression of cancer and inflammation.
Conclusion
In conclusion, (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid, or (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid, is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid exhibits potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases. The mechanism of action of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid involves the inhibition of CDKs and other proteins involved in the progression of cancer and inflammation. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid as a therapeutic agent and a tool for studying the role of CDKs in cancer and other diseases.

Méthodes De Synthèse

The synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid involves the reaction of 3-cyclohexyl-2,3-dimethylbutan-1-ol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then purified using column chromatography to obtain pure (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid. This method has been optimized to provide high yields of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid with good purity.

Applications De Recherche Scientifique

(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle. Inhibition of CDKs has been found to induce cell cycle arrest and apoptosis in cancer cells, making (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid a potential candidate for cancer therapy.

Propriétés

IUPAC Name

(2R)-3-cyclohexyl-2,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRNFIAZSRCANJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.